molecular formula C13H19NO B12008973 1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one CAS No. 14099-74-2

1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one

Cat. No.: B12008973
CAS No.: 14099-74-2
M. Wt: 205.30 g/mol
InChI Key: XCEGAJDOZFNNRC-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one is an organic compound with the molecular formula C13H19NO It is a bicyclic structure that includes a quinoline ring system fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable quinoline derivative, the compound can be synthesized through hydrogenation and subsequent cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade catalysts, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one is unique due to its specific fusion of the quinoline and piperidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

14099-74-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]quinolizin-6-one

InChI

InChI=1S/C13H19NO/c15-13-9-10-5-3-4-8-14(10)12-7-2-1-6-11(12)13/h10H,1-9H2

InChI Key

XCEGAJDOZFNNRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CC(=O)C3=C2CCCC3

Origin of Product

United States

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